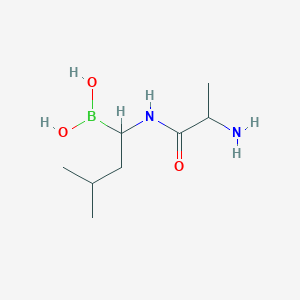
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid is a boronic acid derivative with potential applications in various fields such as chemistry, biology, and medicine. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminopropanamido)-3-methylbutyl)boronic acid typically involves the reaction of 3-methylbutylboronic acid with 2-aminopropanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst like palladium on carbon to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted amides. These products can be further utilized in different chemical and biological applications.
科学的研究の応用
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition, particularly proteases, due to its ability to form reversible covalent bonds with active site residues.
Medicine: It has potential therapeutic applications in the development of drugs for diseases such as cancer and diabetes, where it can act as an enzyme inhibitor or modulator.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (1-(2-Aminopropanamido)-3-methylbutyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In biological systems, it can interact with the active sites of enzymes, particularly those containing serine or threonine residues, leading to inhibition or modulation of enzyme activity. The compound can also participate in various signaling pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-(2-Aminopropanamido)-3-methylbutanoic acid: A similar compound with a slightly different structure, used in similar applications.
2-(2-Aminopropanamido)acetic acid: Another related compound with applications in chemistry and biology.
Uniqueness
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid is unique due to its boronic acid group, which imparts distinct chemical properties such as the ability to form reversible covalent bonds with diols. This makes it particularly useful in enzyme inhibition studies and the development of therapeutic agents. Additionally, its structure allows for a wide range of chemical modifications, enhancing its versatility in various applications.
特性
分子式 |
C8H19BN2O3 |
|---|---|
分子量 |
202.06 g/mol |
IUPAC名 |
[1-(2-aminopropanoylamino)-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C8H19BN2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7,13-14H,4,10H2,1-3H3,(H,11,12) |
InChIキー |
QRJZMLOZMSJVJG-UHFFFAOYSA-N |
正規SMILES |
B(C(CC(C)C)NC(=O)C(C)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


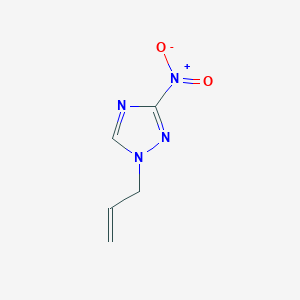
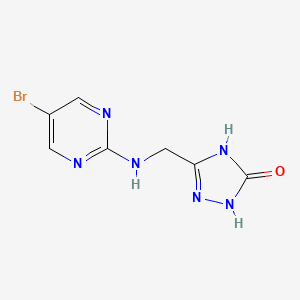
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
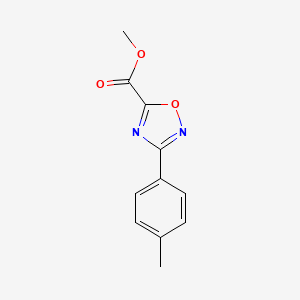
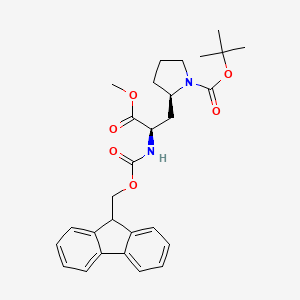
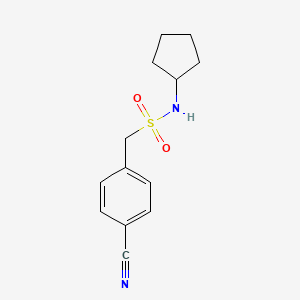
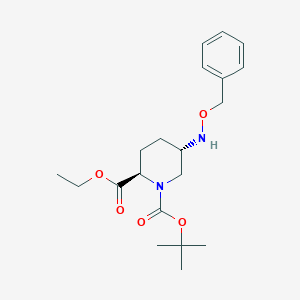
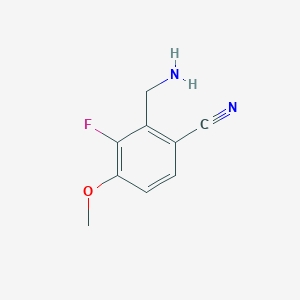
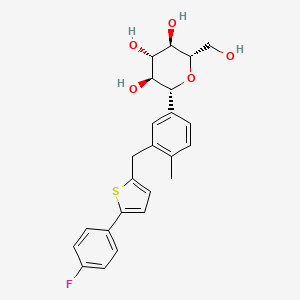
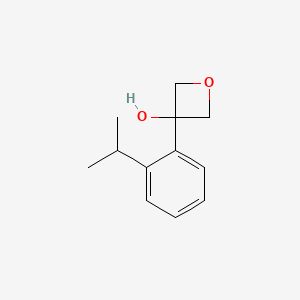
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
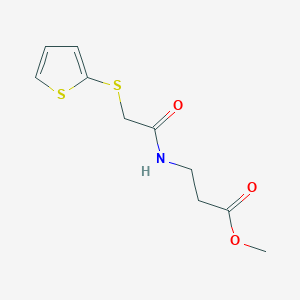
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
